3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Bcr-Abl T315I mutant Kinase inhibitor

This dual-brominated thiazolamide–benzamide (CAS 391229-63-3) enables two orthogonal diversification points—ideal for generating focused libraries to optimize Bcr-Abl inhibitor selectivity. Its lipophilic scaffold (XLogP3 5.2) supports passive permeability assays (PAMPA/Caco-2). Procure as a screening compound for ATP-competitive kinase profiling, especially for T315I mutant studies. Confirmatory broad-panel profiling is recommended to validate reported nanomolar activity.

Molecular Formula C14H8Br2N2OS2
Molecular Weight 444.16
CAS No. 391229-63-3
Cat. No. B2967848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
CAS391229-63-3
Molecular FormulaC14H8Br2N2OS2
Molecular Weight444.16
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br
InChIInChI=1S/C14H8Br2N2OS2/c15-9-3-1-2-8(6-9)13(19)18-14-17-10(7-20-14)11-4-5-12(16)21-11/h1-7H,(H,17,18,19)
InChIKeySTDDPMXQNDMPPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 12 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 391229-63-3): A Dual-Brominated Thiazolamide–Benzamide for Kinase-Targeted Screening & Chemical Biology


3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 391229-63-3) is a synthetic small molecule belonging to the thiazolamide–benzamide class, characterized by a 3‑bromobenzamide moiety linked to a 4‑(5‑bromothiophen‑2‑yl)‑1,3‑thiazol‑2‑amine core . This dual‑brominated heterocyclic scaffold places it within a family of compounds investigated as broad‑spectrum Bcr‑Abl inhibitors and potential anticancer agents, where the thiazole–benzamide linkage is critical for ATP‑competitive kinase binding [1]. The compound is primarily offered as a screening compound by vendors such as ChemDiv (Compound ID G786-1066) for early‑stage drug discovery and chemical biology applications .

Why Generic Substitution of 3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide Fails: The Cost of Undefined Halogen Bonding & Scaffold Truncation


Within the thiazolamide–benzamide class, the presence, position, and nature of halogen substituents fundamentally dictate kinase inhibitory breadth and potency. In the well‑characterized series of Liu et al. (2019) [1], the most potent broad‑spectrum Bcr‑Abl inhibitor (compound 3m; IC50 wild‑type Abl 1.273 µM, T315I mutant 39.89 µM) critically relies on a hydrogen‑bonding hydroxy group on the benzamide ring [1]. Replacing this with a bulky, lipophilic bromine atom — as in the target compound — is expected to alter the hydrogen‑bond network with the gatekeeper Thr315 residue and the hydrophobic pocket of Asp381, directly impacting both potency and mutant selectivity [1]. Furthermore, truncation of the bromothiophene moiety or removal of the thiazole linker, as in simplified 4‑aryl‑2‑aminothiazole analogs, abolishes the essential ATP‑mimetic binding mode [2]. Therefore, substituting the target compound with a seemingly similar thiazole‑benzamide without precisely matching the dual‑bromine substitution pattern risks losing the unique halogen‑bonding interactions and the balanced lipophilicity that may confer desirable selectivity or cellular permeability [1][2].

Product-Specific Quantitative Evidence Guide: 3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide vs. Structural Analogs


Bromine vs. Hydroxy Substitution on the Benzamide Ring: Predicted Impact on Bcr‑Abl T315I Mutant Selectivity

In the Liu et al. (2019) thiazolamide–benzamide library, compound 3m (R2 = OH, R3 = Bz) displayed Abl IC50 = 1.273 µM and Abl^T315I IC50 = 39.89 µM, representing a 31‑fold selectivity window for the wild‑type kinase [1]. The target compound replaces the OH group with a bromine atom. Molecular docking of 3m revealed that the OH group forms an additional hydrogen bond with Thr319, contributing to high affinity for the ATP pocket [1]. Ab initio calculations on halogen‑bonded systems suggest that a bromine substituent at the same position may engage in weaker halogen bonding with the backbone carbonyl of Glu316, potentially reducing wild‑type affinity but, due to the larger van der Waals radius, creating steric relief that could lower the IC50 against the bulky T315I gatekeeper mutant [2]. This predicted shift in selectivity ratio (wild‑type/mutant) from ∼31 (3m) to a lower value (estimated <20) would position the target compound as a more balanced dual inhibitor, a desirable profile for overcoming clinical imatinib resistance [1][2].

Bcr-Abl T315I mutant Kinase inhibitor Halogen bonding Selectivity

Lipophilicity Tuning: LogP Comparison Between 3‑Bromobenzamide and 3‑Hydroxy/3‑Methoxy Analogs

The target compound possesses a calculated XLogP3 of 5.2 [1], significantly exceeding the values of the most potent analogs in the Liu series: compound 3m (OH) has a predicted LogP of approximately 3.8, and compound 3p (CF3) has a predicted LogP of approximately 4.6 [2]. This 1.4‑unit increase in LogP relative to 3m reflects the bromine atom's contribution to lipophilicity. Lipinski's rule‑of‑five suggests that compounds with LogP below 5 are optimal for oral bioavailability; the target compound sits at the upper boundary, potentially enhancing passive membrane permeability at the cost of reduced aqueous solubility [3]. For kinase inhibitors designed to penetrate the blood–brain barrier or cross the plasma membrane of leukemic stem cells, this elevated LogP may be advantageous, provided that metabolic stability is maintained [3].

Lipophilicity LogP Cellular permeability ADME Structure-Property Relationship

Dual Bromination for Cross‑Coupling Versatility: Synthetic Utility Distinguishes the Target Compound from Non‑Brominated Analogs

The target compound contains two chemically distinct bromine atoms: one on the 3‑position of the benzamide and one on the 5‑position of the thiophene ring. This dual bromination pattern enables sequential chemoselective cross‑coupling reactions — for example, Suzuki–Miyaura coupling at the thiophene bromine (more electron‑rich) followed by the benzamide bromine (more electron‑deficient) — a strategy not possible with the non‑halogenated or mono‑chlorinated analogs such as compound 3a (R1 = Et, R2 = H, R3 = H; Abl IC50 = 3.02 µM) [1][2]. The 5‑bromothiophene motif is a well‑established handle for Pd‑catalyzed couplings to generate diverse biaryl derivatives, while the 3‑bromobenzamide serves as a second diversification point for parallel library synthesis [2]. This synthetic versatility directly supports structure–activity relationship (SAR) exploration and lead optimization efforts in medicinal chemistry [2].

Synthetic chemistry Cross-coupling Suzuki reaction Bromothiophene Late-stage functionalization

Preliminary Kinase Inhibition Profile: Reported Nanomolar Activity Against a Panel of Tyrosine Kinases

Kuujia.com aggregates a citation to a 2023 Journal of Medicinal Chemistry study reporting that the target compound exhibits 'potent inhibitory activity against a range of tyrosine kinases, with IC50 values in the nanomolar range' [1]. Although the full experimental details and specific kinase panel are not publicly verifiable through the aggregator, this claim places the compound in a competitive activity range compared to the low‑micromolar IC50 values reported for the closely related thiazolamide–benzamide series of Liu et al. (2019), where the most potent compound 3m achieved Abl IC50 = 1.273 µM [2]. If confirmed, the nanomolar activity would represent an approximately 10‑fold improvement in potency, potentially attributable to the additional halogen‑bonding interactions provided by the bromine atoms [1]. However, direct head‑to‑head experimental comparison under identical assay conditions is not available; therefore, this evidence is classified as supporting only [1].

Kinase inhibition Tyrosine kinase IC50 Cancer Lead compound

Optimal Research & Industrial Application Scenarios for 3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 391229-63-3)


Resistance‑Profiling of Bcr‑Abl T315I Mutant in Chronic Myeloid Leukemia (CML) Models

Based on the predicted reduced selectivity ratio between wild‑type Abl and the T315I gatekeeper mutant (Section 3, Evidence Item 1), this compound is a candidate for testing in Ba/F3 cell lines expressing Bcr‑Abl^T315I to evaluate whether bromine substitution improves mutant inhibition compared to the hydroxy analog 3m (Abl^T315I IC50 = 39.89 µM) [1]. Procurement is justified for laboratories focused on overcoming imatinib resistance where balanced wild‑type/mutant activity is critical [1].

Focused Kinase Library Generation via Sequential Suzuki–Miyaura Diversification

The two orthogonally reactive bromine handles (5‑bromothiophene and 3‑bromobenzamide) make this compound an ideal core scaffold for generating focused libraries of thiazolamide–benzamide derivatives (Section 3, Evidence Item 3) [1]. Researchers can perform a first‑round coupling at the thiophene position to introduce aryl/heteroaryl groups, screen for improved activity, and then conduct a second‑round coupling at the benzamide position to further optimize selectivity [1]. This dual‑diversification strategy is not available with non‑halogenated analogs such as compound 3a or 3m [1].

Cellular Permeability Assessment in Blood–Brain Barrier (BBB) Models

With a calculated XLogP3 of 5.2, the compound sits at the upper limit of Lipinski's rule‑of‑five and may exhibit enhanced passive membrane permeability relative to more polar thiazolamide–benzamide analogs (Section 3, Evidence Item 2) [1]. This property supports its use in parallel artificial membrane permeability assays (PAMPA‑BBB) or Caco‑2 monolayer experiments to assess brain penetration potential — a critical parameter for kinase inhibitors targeting glioblastoma or CNS metastases [1][2].

Confirmatory Kinase Panel Screening to Validate Reported Nanomolar Activity

The unverified report of nanomolar tyrosine kinase inhibitory activity (Section 3, Evidence Item 4) warrants procurement for broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to confirm potency and selectivity [1]. If confirmed, the compound could serve as a higher‑potency alternative to the micromolar lead 3m, advancing the thiazolamide–benzamide series toward a clinical candidate [1].

Quote Request

Request a Quote for 3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.